CYT-009-GhrQb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CYT-009-GhrQb is a therapeutic vaccine initially developed by Cytos Biotechnology AG. It is designed as a ghrelin antagonist, targeting the ghrelin hormone, which plays a significant role in regulating appetite and energy balance. The primary therapeutic area for this compound is endocrinology and metabolic diseases, specifically for the treatment of obesity .
準備方法
The preparation of CYT-009-GhrQb involves synthetic routes and reaction conditions typical for therapeutic vaccines. The specific synthetic routes and industrial production methods are proprietary to Cytos Biotechnology AG and are not publicly disclosed. the general process for developing therapeutic vaccines includes the following steps:
Antigen Identification: Identifying the specific antigen (in this case, ghrelin) to target.
Vaccine Formulation: Developing a formulation that includes the antigen and adjuvants to enhance the immune response.
Clinical Trials: Conducting preclinical and clinical trials to test the safety and efficacy of the vaccine.
Manufacturing: Scaling up the production process for commercial manufacturing, ensuring consistency and quality control
化学反応の分析
CYT-009-GhrQb, as a therapeutic vaccine, primarily undergoes immunological reactions rather than traditional chemical reactions. The key reactions involved include:
Antigen-Antibody Interaction: The vaccine induces the production of antibodies that specifically bind to the ghrelin hormone.
Immune Response Activation: The binding of antibodies to ghrelin triggers an immune response, leading to the neutralization of ghrelin’s effects on appetite and energy balance
科学的研究の応用
CYT-009-GhrQb has been explored for various scientific research applications, including:
Obesity Treatment: The primary application of this compound is in the treatment of obesity by reducing appetite and promoting weight loss through the antagonism of ghrelin
Metabolic Disease Research:
Endocrinology: Research in endocrinology can benefit from the use of this compound to explore hormonal regulation and its impact on metabolic health
作用機序
CYT-009-GhrQb exerts its effects by targeting the ghrelin hormone, which is known to stimulate appetite and promote fat storage. The vaccine works as a ghrelin antagonist, meaning it induces the production of antibodies that bind to ghrelin, preventing it from interacting with its receptors. This inhibition of ghrelin’s activity leads to reduced appetite and decreased fat accumulation. The molecular targets and pathways involved include the ghrelin receptor (growth hormone secretagogue receptor) and the downstream signaling pathways that regulate appetite and energy balance .
類似化合物との比較
CYT-009-GhrQb is unique in its approach as a therapeutic vaccine targeting ghrelin. Similar compounds include other ghrelin antagonists and appetite-regulating agents. Some of these similar compounds are:
Ghrelin Receptor Antagonists: These compounds directly block the ghrelin receptor, preventing ghrelin from exerting its effects.
Appetite Suppressants: Various pharmacological agents that reduce appetite through different mechanisms, such as serotonin and norepinephrine reuptake inhibitors.
Hormonal Therapies: Other hormonal therapies targeting different pathways involved in appetite regulation and energy balance
This compound stands out due to its vaccine-based approach, which aims to induce a long-lasting immune response against ghrelin, potentially offering a more sustained effect compared to traditional pharmacological agents.
特性
分子式 |
C42H59N14O31P5 |
---|---|
分子量 |
1410.9 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H30N7O17P3.C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t2*10-,11-,13-,14-,15-,16-,20-,21-/m11/s1 |
InChIキー |
HDXXPHUBUBEPGJ-JJVDBIKMSA-N |
異性体SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
正規SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。